molecular formula C22H42O3 B15175754 Isobutyl 3-octyloxiran-2-octanoate CAS No. 35788-40-0

Isobutyl 3-octyloxiran-2-octanoate

Cat. No.: B15175754
CAS No.: 35788-40-0
M. Wt: 354.6 g/mol
InChI Key: RLZMLCOLHSMIMU-UHFFFAOYSA-N
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Description

Isobutyl 3-octyloxiran-2-octanoate (CAS 252-729-0) is an epoxide-containing ester compound with an isobutyl group attached to the ester moiety and a 3-octyloxiran substituent on the octanoate chain. Registered on 31/05/2018 , its structure combines a branched alkyl ester (isobutyl) with an epoxide-functionalized fatty acid derivative.

Properties

CAS No.

35788-40-0

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-methylpropyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3

InChI Key

RLZMLCOLHSMIMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl 3-octyloxiran-2-octanoate can be synthesized through the epoxidation of unsaturated fatty acids or their derivatives. The process typically involves the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 3-octyloxiran-2-octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of isobutyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive epoxide group .

Comparison with Similar Compounds

Structural Analog: Methylcyclohexyl 3-Octyloxiran-2-Octanoate

Key Differences :

  • Ester Group : The methylcyclohexyl analog (CAS 28300-45-0) replaces the isobutyl group with a bulkier methylcyclohexyl ester, increasing its molecular weight (C25H46O3 vs. inferred C19H36O3 for the target compound) .

Role of the Isobutyl Group in Cytotoxicity and Bioactivity

Critical Findings :

  • Cytotoxicity : In boronic acid derivatives (), the absence of the isobutyl group (compounds 13 and 14) eliminated cell growth inhibition, underscoring its importance in cytotoxic activity .
  • PPARγ Modulation : Isobutyl-containing compounds (e.g., 13d) showed weak PPARγ partial agonist/antagonist activity, while tert-butyl analogs (e.g., 13e) exhibited higher potency (EC50 = 15 nM) . This suggests that branching and steric bulk near the ester group significantly influence receptor interactions.

Toxicity Profile Relative to Chloroformate Analogs

Key Insights :

  • Isobutyl chloroformate, a structurally distinct compound, shares toxicity similarities with n-butyl chloroformate (RD50 = 97 ppm vs. 117 ppm for sec-butyl) .

Functional Comparison with Non-Isobutyl Derivatives

Loss of Activity :

  • In boronic acid derivatives, removing the isobutyl group (compounds 13 and 14) abolished growth inhibition, emphasizing its role in bioactivity .
  • Similarly, replacing the pyrazinoic ring with a benzene ring (compound 16) maintained cytotoxicity, whereas methyl group substitution (compound 17) reduced it, indicating that both aromaticity and substituent size modulate biological effects .

Table 2: Structural and Functional Comparison of Key Analogs

Compound Molecular Formula Substituent Key Property/Activity Source
Isobutyl 3-octyloxiran-2-octanoate C19H36O3 (inferred) Isobutyl Moderate PPARγ modulation
Methylcyclohexyl analog C25H46O3 Methylcyclohexyl High lipophilicity (inferred)
Compound 13d (boronic acid) Not provided Isobutyl Weak cytotoxicity
Compound 13e (boronic acid) Not provided tert-Butyl Potent PPARγ agonist (15 nM)

Biological Activity

Isobutyl 3-octyloxiran-2-octanoate is a compound that has garnered interest in various biological research contexts. This article delves into its biological activity, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the chemical formula C15H28O3C_{15}H_{28}O_3, is an ester derived from octanoic acid and isobutyl alcohol. Its unique oxirane (epoxide) structure contributes to its reactivity and potential biological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related compounds could significantly reduce oxidative damage in cellular models, suggesting potential protective roles in various diseases .

Anti-inflammatory Effects

This compound has also been associated with anti-inflammatory activities . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, which may contribute to its therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

  • Enzyme Immobilization Studies
    • A study explored the immobilization of enzymes using this compound as a functionalized carrier. The results indicated enhanced stability and reusability of the biocatalysts, which could be crucial for industrial applications in biocatalysis .
  • Antimicrobial Activity
    • Preliminary assessments of this compound showed promising antimicrobial properties against Gram-positive bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a natural preservative or therapeutic agent .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition against Gram-positive bacteria

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